

High-performance liquid chromatography analysis of Daunosamnyl-daunorubicin

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Compound of Interest

Compound Name: *Daunosamnyl-daunorubicin*

Cat. No.: *B1669840*

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Application Notes & Protocols: HPLC Analysis of Daunorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent chemotherapeutic agent belonging to the anthracycline class of antibiotics.^{[1][2]} It is a cornerstone in the treatment of various leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).^{[3][4]} The mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, which ultimately disrupts DNA replication and transcription in cancer cells.^{[3][4]} Given its potent cytotoxic nature and narrow therapeutic index, accurate quantification of daunorubicin and its metabolites in biological matrices and pharmaceutical formulations is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control.

High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the determination of daunorubicin and its related compounds.^{[1][5][6]} This document provides detailed application notes and protocols for the HPLC analysis of daunorubicin, summarizing key quantitative data and experimental procedures from published methods.

I. Quantitative Data Summary

The following tables summarize the performance characteristics of various validated HPLC methods for the analysis of daunorubicin.

Table 1: Linearity and Sensitivity of Daunorubicin HPLC Methods

Concentration Range	r ²	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reference
5–30 µg/mL	0.999	0.3 µg/mL	Not Reported	[1]
0.4–10,000 ng/mL	>0.999	0.4 ng/mL	0.4 ng/mL	[5]
2.51–25.10 µg/mL	0.9993	Not Reported	Not Reported	
Not Reported	Not Reported	0.08 µg/mL	0.24 µg/mL	
Not Reported	0.999	0.21 µg/ml	0.66 µg/ml	[7]
7.25–43.5 µg/mL	Not Reported	0.29 µg/mL	0.88 µg/mL	[8]

Table 2: Accuracy and Precision of Daunorubicin HPLC Methods

Recovery	Within-day RSD (%)	Between-day RSD (%)	Reference
93%–109%	<10%	<10%	[5]
98.95%	Not Reported	Not Reported	[1]
100.8%–103.4%	1.1%–1.6%	0.60%–1.5%	
99.96%	0.7%	Not Reported	

II. Experimental Protocols

This section provides detailed protocols for the HPLC analysis of daunorubicin, synthesized from established methods.

Protocol 1: Analysis of Daunorubicin in Bulk and Pharmaceutical Formulations

This protocol is adapted from a stability-indicating RP-HPLC method.[\[1\]](#)

1. Materials and Reagents:

- Daunorubicin standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

2. Chromatographic Conditions:

- HPLC System: Agilent 1260 HPLC system or equivalent[\[9\]](#)
- Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[\[1\]](#)
- Mobile Phase: Methanol:Acetonitrile (75:25, v/v)[\[1\]](#)
- Flow Rate: 1.0 mL/min[\[6\]](#)
- Detection: UV at 230 nm[\[7\]](#)
- Injection Volume: 10 µL[\[9\]](#)
- Column Temperature: 30°C[\[6\]](#)

3. Standard Solution Preparation:

- Prepare a stock solution of daunorubicin in the mobile phase.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5–30 µg/mL).[\[1\]](#)

4. Sample Preparation (for Formulations):

- For a formulation like a 20 mg vial, reconstitute the contents with a suitable solvent (e.g., water for injection) and dilute with the mobile phase to a concentration within the calibration range.[\[1\]](#)

5. Analysis:

- Inject the standard solutions to construct a calibration curve.
- Inject the sample solutions.

- Quantify the amount of daunorubicin in the sample by comparing the peak area with the calibration curve.

Protocol 2: Analysis of Daunorubicin and its Metabolite Daunorubicinol in Human Plasma

This protocol is based on a method for therapeutic drug monitoring.[\[5\]](#)[\[9\]](#)

1. Materials and Reagents:

- Daunorubicin and Daunorubicinol standards
- Doxorubicin (Internal Standard)
- Chloroform
- 1-Heptanol
- Orthophosphoric acid (0.1 M)
- Ammonium acetate buffer (pH 4)[\[9\]](#)
- Acetonitrile (HPLC grade)
- Human plasma (drug-free)

2. Chromatographic Conditions:

- HPLC System: HPLC with fluorescence detector[\[9\]](#)
- Column: Supelcosil LC-CN (25 cm x 4.6 mm, 5 μ m)[\[5\]](#) or Uptisphere C18 ODB (100 x 2.1 mm, 5 μ m)[\[9\]](#)
- Mobile Phase: Mixture of ammonium acetate buffer (pH 4) and acetonitrile with a gradient elution.[\[9\]](#)
- Flow Rate: 0.4 mL/min[\[9\]](#)
- Detection (Fluorescence): Excitation at 480 nm, Emission at 560 nm[\[5\]](#)
- Injection Volume: 10 μ L[\[9\]](#)

3. Sample Preparation (Plasma):

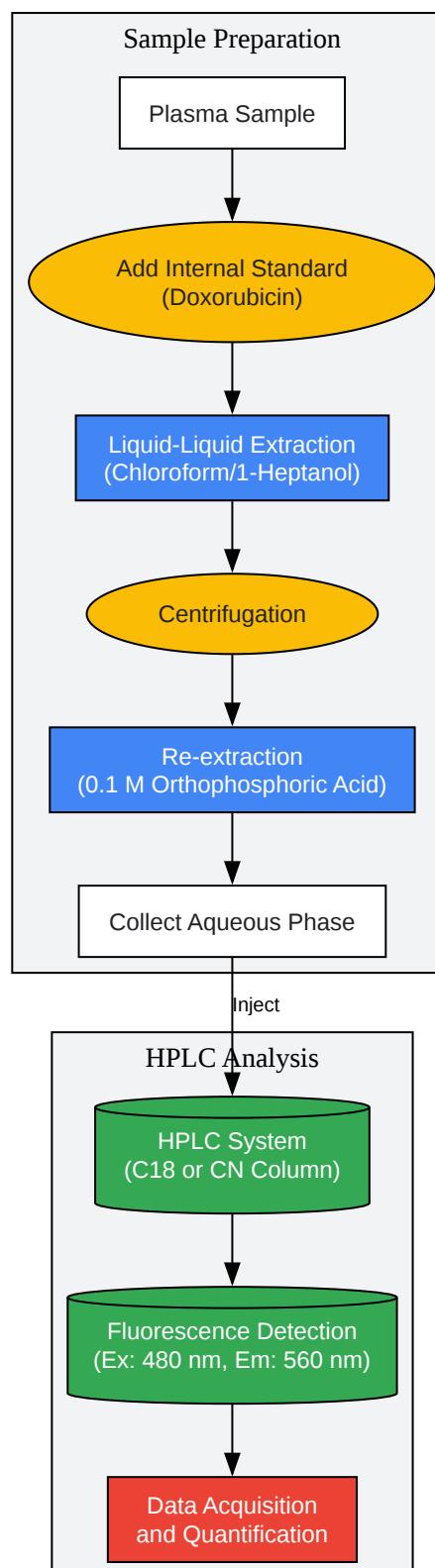
- To a plasma sample, add the internal standard (doxorubicin).[\[9\]](#)
- Perform a liquid-liquid extraction using a mixture of chloroform and 1-heptanol (9:1, v/v).[\[5\]](#)
- Vortex and centrifuge the mixture.
- Separate the organic layer and re-extract the analytes into an aqueous phase using 0.1 M orthophosphoric acid.[\[5\]](#)
- Inject the aqueous layer into the HPLC system.

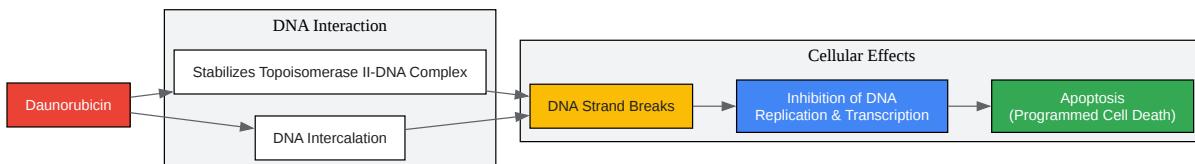
4. Analysis:

- Run the prepared plasma samples and calibration standards.
- Identify and quantify daunorubicin and daunorubicinol based on their retention times and peak areas relative to the internal standard.[9]

III. Visualizations

Experimental Workflow for Daunorubicin Analysis in Plasma





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